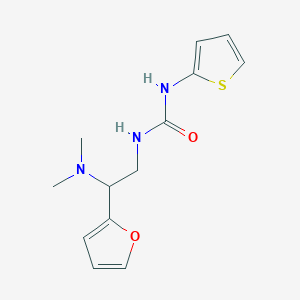

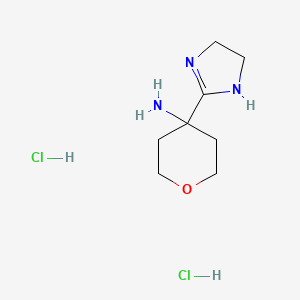

![molecular formula C14H13ClN4 B2513859 7-(4-Chlorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 861210-58-4](/img/structure/B2513859.png)

7-(4-Chlorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

Übersicht

Beschreibung

The [1,2,4]triazolo[4,3-b]pyridazine is a class of compounds that are part of the larger family of triazolopyridazines . These compounds are characterized by a pyridazine ring fused with a 1,2,4-triazole ring . They have been synthesized effectively using various starting materials .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine compounds typically involves cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused ring system, which includes a five-membered 1,2,4-triazole ring and a six-membered pyridazine ring .Chemical Reactions Analysis

These compounds have been used in various chemical reactions, including the synthesis of novel CDK2 inhibitors and the construction of new low-sensitivity high-energy materials .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine compounds can vary widely depending on their specific structure and substituents. Some compounds in this class exhibit remarkable thermal stabilities and others have shown weak luminescent properties in MeCN solution .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Researchers have synthesized various derivatives of triazolopyridazine, exploring their potential as biological agents. For instance, Biagi et al. (2002) prepared new tricyclic derivatives bearing a methyl substituent on the triazole ring, aiming to evaluate their binding assays toward adenosine A1 and A2A receptors (Biagi et al., 2002). This highlights the compound's relevance in modulating receptor activities, potentially offering therapeutic applications.

Crystal Structure and Theoretical Studies

The crystal structure characterization and theoretical studies of triazolopyridazine derivatives, such as those conducted by Sallam et al. (2021), provide insights into the molecular properties and interactions of these compounds. DFT calculations, Hirshfeld surface analysis, and 3D energy frameworks have been employed to understand the dominant interaction energies involved in molecular packing, contributing to the design of molecules with desired properties (Sallam et al., 2021).

Antiproliferative Activity

A study by Ilić et al. (2011) revealed that ester forms of [1,2,4]triazolo[4,3-b]pyridazine derivatives inhibited the proliferation of endothelial and tumor cells. Although the compounds lost some activities related to thrombin inhibition and fibrinogen receptor antagonism, their antiproliferative effects on cells indicate potential applications in cancer research (Ilić et al., 2011).

Energetic Material Applications

Chen et al. (2021) used [1,2,4]triazolo[4,3-b]pyridazine as a building block for creating new high-energy materials with low sensitivity. The synthesized compounds showcased high energetic properties with good thermostability, making them suitable for applications requiring high-performance energetic materials (Chen et al., 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

Similar compounds have shown to inhibit their targets by binding to the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Biochemical Pathways

Inhibition of c-met/vegfr-2 kinases can disrupt multiple signaling pathways involved in cell proliferation, survival, and angiogenesis .

Result of Action

Similar compounds have demonstrated antiproliferative activities against various cancer cell lines by inhibiting c-met/vegfr-2 kinases .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[(4-chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)18-19-8-16-17-14(9)19/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMAVNTWFZBIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN2C1=NN=C2)C)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324095 | |

| Record name | 7-[(4-chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |

CAS RN |

861210-58-4 | |

| Record name | 7-[(4-chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

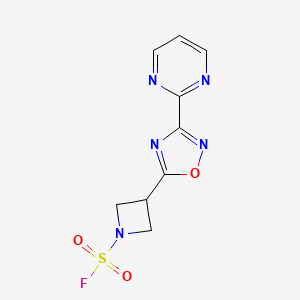

![3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2513780.png)

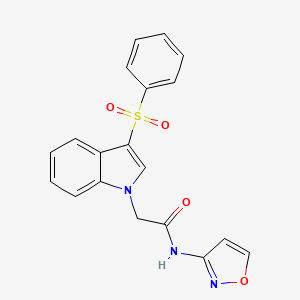

![Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2513781.png)

![[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2513785.png)

![N-(4-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2513787.png)

![2,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)furan-3-carboxamide](/img/structure/B2513792.png)

![4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2513796.png)

![N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513799.png)